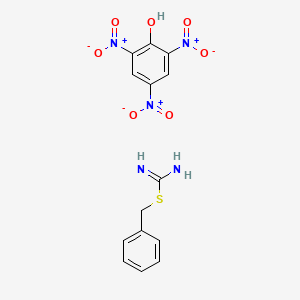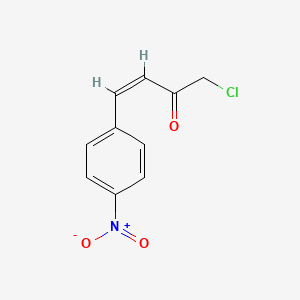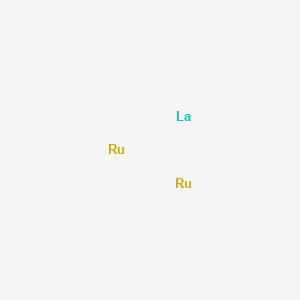
Lanthanum--ruthenium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–ruthenium (1/2) is a compound formed by the combination of lanthanum and ruthenium in a 1:2 ratio Lanthanum is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Métodos De Preparación
The synthesis of lanthanum–ruthenium (1/2) can be achieved through several methods. One common approach is the deposition precipitation method, where lanthanum and ruthenium precursors are deposited onto a support material, followed by reduction to form the desired compound . Another method involves the use of nanometer materials supported ruthenium catalysts, where the effects of support materials, precursors, and ruthenium nanometer particles on the performance of the catalysts are systematically studied . Industrial production methods may involve high-temperature solid-state reactions or chemical vapor deposition techniques to achieve the desired stoichiometry and purity.
Análisis De Reacciones Químicas
Lanthanum–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in the hydrogenolysis of glycerol, ruthenium supported on lanthanum-modified zirconium dioxide catalysts shows significant catalytic efficiency . Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the hydrogenolysis of glycerol can produce ethylene glycol and other valuable chemicals .
Aplicaciones Científicas De Investigación
Lanthanum–ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation . In biology and medicine, ruthenium complexes have shown potential as antimicrobial agents due to their ability to interact with DNA and other cellular components . In industry, lanthanum–ruthenium (1/2) is used in the development of advanced materials for energy storage, such as rechargeable zinc-air batteries . Additionally, ruthenium nanoclusters have applications in photocatalysis, electronics, and sensors .
Mecanismo De Acción
The mechanism of action of lanthanum–ruthenium (1/2) involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound’s effectiveness is attributed to the formation of ruthenium particles and their dispersion on the support material, which enhances the surface area and catalytic activity . In biological systems, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to antimicrobial effects . The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Lanthanum–ruthenium (1/2) can be compared with other similar compounds, such as lanthanum cobaltate and lanthanum manganite. Lanthanum cobaltate, when doped with ruthenium, shows enhanced electrocatalytic activity for oxygen reduction and evolution reactions, making it suitable for use in rechargeable zinc-air batteries . Lanthanum manganite, when doped with ruthenium, exhibits improved photocatalytic activity for water oxidation and dye degradation . These comparisons highlight the unique properties of lanthanum–ruthenium (1/2) and its potential advantages in various applications.
Conclusion
Lanthanum–ruthenium (1/2) is a compound with diverse applications in catalysis, biology, medicine, and industry Its unique properties, such as high catalytic efficiency and potential antimicrobial activity, make it a valuable material for scientific research and industrial applications
Propiedades
Número CAS |
12031-29-7 |
|---|---|
Fórmula molecular |
LaRu2 |
Peso molecular |
341.0 g/mol |
Nombre IUPAC |
lanthanum;ruthenium |
InChI |
InChI=1S/La.2Ru |
Clave InChI |
XNUUJKJWYXTUTP-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
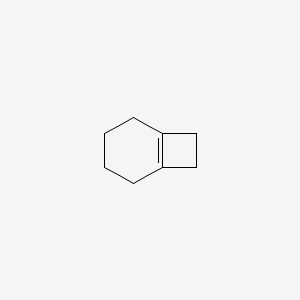
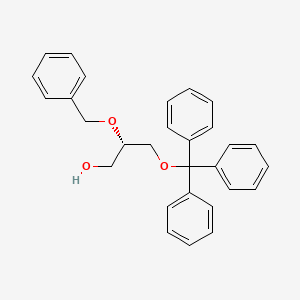
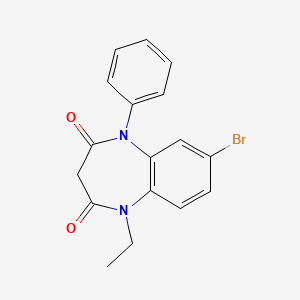
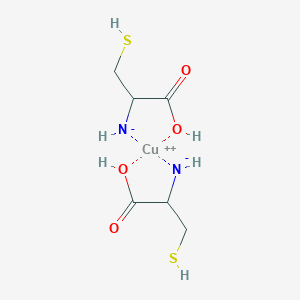
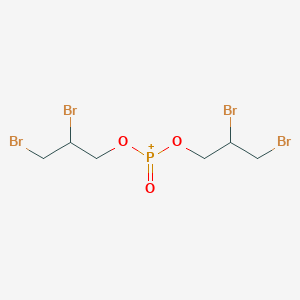
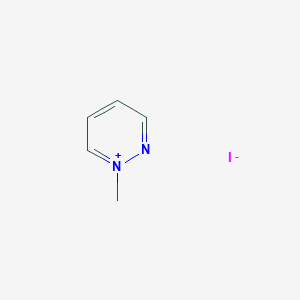

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
